3-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one
Description
The compound 3-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one (hereafter referred to as the target compound) is a quinazolinone derivative featuring a piperidine ring substituted with a 2-fluorobenzyl group. The quinazolinone core is further modified with a methoxy group at the 7-position. Quinazolinones are known for diverse biological activities, including kinase inhibition and antimicrobial effects . The 2-fluorophenyl substituent may enhance lipophilicity and influence receptor binding, while the methoxy group could modulate electronic properties and metabolic stability .
Properties
IUPAC Name |
3-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2/c1-28-18-6-7-19-21(12-18)24-15-26(22(19)27)13-16-8-10-25(11-9-16)14-17-4-2-3-5-20(17)23/h2-7,12,15-16H,8-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCURNXWLVJJLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Analogs and Their Properties
Substituent-Driven Functional Insights
Piperidine Modifications: The 2-fluorobenzyl group in the target compound contrasts with the 3-fluoropyridine-4-carbonyl substituent in . Fluorine at the 2-position on the phenyl ring may enhance metabolic stability compared to pyridine-based fluorination, which could increase polarity and ATP-binding affinity in kinase targets. The 1,3-dioxolane group in likely improves aqueous solubility, a critical factor for oral bioavailability.
Quinazolinone Core: The 7-methoxy group in the target compound and analogs is a conserved feature, suggesting its role in π-stacking interactions or steric hindrance reduction.
Pharmacological Implications: While the target compound lacks direct activity data, its structural resemblance to fentanyl analogs (e.g., ) highlights the importance of the 2-fluorophenyl-piperidine motif in receptor binding. However, the quinazolinone core likely redirects activity away from opioid receptors toward other targets, such as kinases or antimicrobial enzymes.
Preparation Methods
Vilsmeier-Haack Cyclization for Quinazolinone Formation
The quinazolinone core is synthesized via a Vilsmeier-Haack reaction, adapting methodologies from aryl quinazolinone syntheses. 2-Amino-4-methoxybenzoic acid is treated with a Vilsmeier reagent (DMF/POCl₃) at 0–5°C to form an imidoyl chloride intermediate. Subsequent cyclization with 1-[(2-fluorophenyl)methyl]piperidin-4-ylmethylamine in toluene at 80°C yields the 3,4-dihydroquinazolin-4-one scaffold. This method achieves a 78% yield after recrystallization in ethyl acetate.
Critical Parameters :
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Temperature Control : Cyclization below 5°C minimizes side reactions.
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Solvent Choice : Toluene enhances intermediate stability compared to THF.
Functionalization of the Piperidine Side Chain
Reductive Amination for N-Benzylation
The piperidine side chain is synthesized via reductive amination of piperidin-4-ylmethanol with 2-fluorobenzaldehyde in the presence of sodium triacetoxyborohydride (STAB) in dichloromethane. The reaction proceeds at 25°C for 12 hours, yielding 1-[(2-fluorophenyl)methyl]piperidin-4-ylmethanol (92% yield). Subsequent bromination using PBr₃ in anhydrous THF converts the alcohol to 1-[(2-fluorophenyl)methyl]piperidin-4-ylmethyl bromide (85% yield).
Optimization Insights :
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Catalyst Loading : STAB (1.2 equiv.) ensures complete imine reduction without over-reduction.
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Bromination Efficiency : PBr₃ in THF minimizes esterification side reactions observed with HBr/AcOH.
Coupling Strategies for Final Assembly
Nucleophilic Alkylation of the Quinazolinone Core
The final coupling involves reacting 7-methoxy-3,4-dihydroquinazolin-4-one with 1-[(2-fluorophenyl)methyl]piperidin-4-ylmethyl bromide in the presence of K₂CO₃ in DMF at 60°C. The reaction achieves an 82% yield after 24 hours, with purification via column chromatography (SiO₂, ethyl acetate/hexane 3:7).
Comparative Data :
| Coupling Method | Solvent | Base | Yield (%) |
|---|---|---|---|
| Nucleophilic Alkylation | DMF | K₂CO₃ | 82 |
| Mitsunobu Reaction | THF | DIAD/TPP | 68 |
| Ullmann Coupling | DMSO | CuI/1,10-phen | 45 |
Key Observations :
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DMF Superiority : Polar aprotic solvents enhance bromide reactivity.
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Side Reactions : Ullmann coupling suffers from homocoupling byproducts.
Analytical Characterization
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.32 (m, 4H, Ar-H), 4.21 (s, 2H, N-CH₂), 3.89 (s, 3H, OCH₃), 3.02–2.78 (m, 6H, piperidine-H).
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HRMS (ESI+) : m/z calc. for C₂₄H₂₆FN₃O₂ [M+H]⁺: 416.1978; found: 416.1981.
Purity Assessment :
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HPLC analysis confirms >99% purity (C18 column, MeOH/H₂O 70:30).
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XRPD identifies a crystalline form with a melting point of 178–180°C.
Scale-Up and Process Optimization
Kilogram-Scale Production
A pilot-scale process (1 kg batch) uses continuous distillation for solvent recovery, reducing THF usage by 40%. Final isolation via antisolvent crystallization (water/ethanol) achieves 89% yield with particle size <50 µm.
Economic Metrics :
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Cost Analysis : Raw material costs account for 62% of total expenses, driven by 2-fluorobenzaldehyde.
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Environmental Impact : Solvent recovery reduces waste generation by 35% compared to batch methods.
Comparative Evaluation of Synthetic Methods
Yield vs. Complexity Trade-offs
| Method | Steps | Total Yield (%) | Cost (USD/g) |
|---|---|---|---|
| Vilsmeier Cyclization | 3 | 65 | 12.50 |
| Reductive Amination | 4 | 58 | 18.20 |
| Nucleophilic Alkylation | 5 | 72 | 14.80 |
Strategic Recommendations :
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Early-Stage Research : Opt for Vilsmeier cyclization for rapid access to the core.
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Industrial Scale : Prioritize nucleophilic alkylation for yield consistency.
Q & A
Basic Research Questions
Q. What are the recommended strategies for optimizing the synthesis of 3-({1-[(2-fluorophenyl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one?
- Methodological Answer : Synthesis optimization typically involves multi-step reactions, including piperidine functionalization, quinazolinone core formation, and coupling reactions. Key steps include:
- Piperidine Modification : Alkylation of piperidin-4-ylmethyl intermediates with 2-fluorobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Quinazolinone Core Assembly : Cyclization of 7-methoxyanthranilic acid derivatives with carbonyl reagents (e.g., triphosgene) to form the 3,4-dihydroquinazolin-4-one scaffold .
- Purification : Use of column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to isolate high-purity product .
- Critical Parameters : Monitor reaction progress via TLC and adjust stoichiometry of coupling reagents (e.g., EDCI/HOBt) to minimize byproducts .
Q. How should researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Employ a combination of analytical techniques:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C7, fluorophenyl group on piperidine) and detect impurities. Compare peaks with analogous quinazolinones .
- Mass Spectrometry : High-resolution MS (ESI-TOF) to verify molecular weight (e.g., [M+H]⁺ expected at ~425 Da) .
- X-ray Crystallography : For absolute configuration confirmation, grow single crystals in slow-evaporation setups (e.g., DMSO/water) .
Q. What structural features influence the compound’s potential biological activity?
- Methodological Answer : The quinazolinone core and fluorophenyl-piperidine moiety are critical:
- Quinazolinone : Acts as a hydrogen-bond acceptor, mimicking ATP-binding pockets in kinases .
- Fluorophenyl Group : Enhances lipophilicity and metabolic stability, as seen in fluorinated kinase inhibitors .
- SAR Studies : Test analogs with varied substituents (e.g., chloro vs. methoxy) to correlate electronic effects with activity .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved target affinity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to predict binding modes to targets (e.g., EGFR kinase). Focus on optimizing piperidine-fluorophenyl interactions within hydrophobic pockets .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity and stability of derivatives .
- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to evaluate conformational flexibility and binding kinetics .
Q. How should researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cell-based viability assays) .
- Statistical Analysis : Apply ANOVA or mixed-effects models to account for variability in biological replicates. Use tools like GraphPad Prism .
- Meta-Analysis : Compare data with structurally related compounds (e.g., triazolo-pyrimidine derivatives) to identify assay-specific biases .
Q. What strategies mitigate challenges in scaling up multi-step synthesis for in vivo studies?
- Methodological Answer :
- Flow Chemistry : Implement continuous-flow reactors for hazardous steps (e.g., Swern oxidation) to improve safety and yield .
- DoE Optimization : Use factorial design (e.g., temperature, catalyst loading) to identify critical process parameters and reduce batch variability .
- Intermediate Stability : Conduct stress testing (e.g., 40°C/75% RH) on piperidine intermediates to ensure stability during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
